Fenebrutinib
Übersicht
Beschreibung
Fenebrutinib ist ein potenter, hochspezifischer, nicht-kovalenter, reversibler Inhibitor der Bruton-Tyrosinkinase. Dieses Enzym spielt eine entscheidende Rolle bei der Entwicklung und Aktivierung von B-Zellen sowie der Aktivierung von Zellen des angeborenen Immunsystems wie Makrophagen und Mikroglia. This compound wird derzeit hinsichtlich seiner potenziellen therapeutischen Anwendung bei Autoimmunerkrankungen wie Multipler Sklerose und rheumatoider Arthritis untersucht .
Vorbereitungsmethoden
Die Synthese von Fenebrutinib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion. Einer der entscheidenden Schritte bei der Synthese ist die Reduktion einer aromatischen Nitrogruppe, die mithilfe der katalytischen statischen Mischertechnologie effizient erreicht werden kann. Dieses Verfahren ermöglicht die Echtzeit-Analytik zur Überwachung und Optimierung der Reaktionsbedingungen . Industrielle Produktionsverfahren für this compound sind so konzipiert, dass eine hohe Ausbeute und Reinheit sichergestellt wird, wobei häufig fortschrittliche Techniken wie kontinuierliche Flusschemie und Echtzeitüberwachung zum Einsatz kommen.
Analyse Chemischer Reaktionen
Fenebrutinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die primäre Alkoholgruppe am Pyridin-Molekülteil kann oxidiert werden, um ein Aldehyd-Zwischenprodukt zu bilden.
N-Dealkylierung: Diese Reaktion beinhaltet die Entfernung einer Alkylgruppe vom Stickstoffatom, was zur Bildung von Iminium-Zwischenprodukten führt.
Hydroxylierung: Die Addition einer Hydroxylgruppe an den Piperazinring.
N-Oxidation: Diese Reaktion beinhaltet die Oxidation von Stickstoffatomen innerhalb des Moleküls.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Kaliumcyanid, Glutathion und Methoxylamin, die dazu beitragen, transiente und instabile Zwischenprodukte abzufangen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Addukte, die mithilfe fortschrittlicher Techniken wie Massenspektrometrie analysiert werden können.
Wissenschaftliche Forschungsanwendungen
Fenebrutinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound dient als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehungen von nicht-kovalenten Inhibitoren.
Biologie: Es wird verwendet, um die Rolle der Bruton-Tyrosinkinase bei der Signalübertragung und Funktion von Immunzellen zu untersuchen.
Medizin: this compound wird als potenzielle Behandlung von Autoimmunerkrankungen wie Multipler Sklerose und rheumatoider Arthritis erforscht.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Bruton-Tyrosinkinase. Dieses Enzym ist essenziell für die Aktivierung von B-Zellen und Mikroglia, die an den Entzündungsprozessen beteiligt sind, die Autoimmunerkrankungen zugrunde liegen. Durch Blockierung der Bruton-Tyrosinkinase reduziert this compound die Aktivierung dieser Immunzellen, wodurch Entzündungen und Krankheitsprogression verringert werden . Zu den molekularen Zielstrukturen von this compound gehören sowohl B-Zellen als auch Zellen der myeloischen Linie, wie Makrophagen und Mikroglia .
Wirkmechanismus
Fenebrutinib exerts its effects by inhibiting the activity of Bruton’s tyrosine kinase. This enzyme is essential for the activation of B-cells and microglia, which are involved in the inflammatory processes underlying autoimmune diseases. By blocking Bruton’s tyrosine kinase, this compound reduces the activation of these immune cells, thereby decreasing inflammation and disease progression . The molecular targets of this compound include both B-cells and myeloid lineage cells, such as macrophages and microglia .
Vergleich Mit ähnlichen Verbindungen
Fenebrutinib ist unter den Bruton-Tyrosinkinase-Inhibitoren aufgrund seines reversiblen und nicht-kovalenten Bindungsmechanismus einzigartig. Zu anderen ähnlichen Verbindungen gehören:
Ibrutinib: Ein kovalenter Inhibitor der Bruton-Tyrosinkinase, der vorrangig zur Behandlung von B-Zell-Malignomen eingesetzt wird.
Acalabrutinib: Ein weiterer kovalenter Inhibitor mit einem ähnlichen Wirkmechanismus wie Ibrutinib.
Zanubrutinib: Ein kovalenter Inhibitor, der so konzipiert ist, dass er eine selektivere Hemmung der Bruton-Tyrosinkinase bietet.
Im Vergleich zu diesen kovalenten Inhibitoren bietet this compound den Vorteil einer reversiblen Bindung, was zu einem günstigeren Sicherheitsprofil und reduzierten Off-Target-Effekten führen kann .
Biologische Aktivität
Fenebrutinib, a reversible and non-covalent inhibitor of Bruton's tyrosine kinase (BTK), is under investigation for various autoimmune and inflammatory conditions. This article explores its biological activity, including pharmacological effects, clinical trial outcomes, and mechanisms of action, supported by data tables and case studies.
BTK plays a critical role in B-cell receptor signaling, influencing B-cell activation, proliferation, and survival. By inhibiting BTK, this compound disrupts these pathways, leading to reduced inflammatory responses. The compound has shown the ability to penetrate the blood-brain barrier, making it particularly relevant for neurological conditions.
Pharmacological Properties
This compound is characterized by:
- Potency : It has been demonstrated to be 130 times more selective for BTK compared to other kinases, minimizing off-target effects .
- Reversibility : Its non-covalent binding allows for controlled modulation of BTK activity .
Rheumatoid Arthritis
In a Phase II study comparing this compound with placebo and adalimumab in rheumatoid arthritis patients:
The study indicated that this compound was well-tolerated with no significant safety concerns.
Systemic Lupus Erythematosus (SLE)
In another Phase II trial for SLE:
- SRI-4 Response Rates at Week 48 :
While the primary endpoint was not met, significant reductions in BTK-dependent autoantibody levels were observed.
Chronic Spontaneous Urticaria (CSU)
A Phase II study revealed that this compound significantly reduced disease activity in CSU patients who were refractory to antihistamines:
- UAS7 Score Changes :
Treatment Group | UAS7 Score Change (Mean ± CI) |
---|---|
Placebo | −11.2 (−16.3 to −6.0) |
This compound 50 mg/d | −11.7 (−16.9 to −6.5) |
This compound 150 mg/d | −17.6 (−22.6 to −12.7) |
This compound 200 mg/bid | −20.7 (−25.8 to −15.6) |
This indicates a dose-dependent efficacy in controlling symptoms .
Safety Profile
This compound has exhibited an acceptable safety profile across multiple studies:
- Adverse Events : Serious adverse events were more frequent at higher doses but remained manageable .
- Tolerability : Single therapeutic doses were well tolerated with no significant impact on cardiac function as measured by QT/QTc intervals .
Case Studies and Research Findings
- Microglial Activation : In preclinical models, this compound blocked microglial Fc gamma receptor activation, reducing cytokine release and neuronal damage .
- Multiple Sclerosis : In the FENopta study, this compound demonstrated near-complete suppression of new T1 gadolinium-enhancing lesions in relapsing multiple sclerosis patients after 48 weeks of treatment .
Eigenschaften
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEODWDFDXWOLU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434048-34-6 | |
Record name | Fenebrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenebrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENEBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Fenebrutinib, and what is its mechanism of action?
A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].
Q2: How does this compound impact myeloid cells?
A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].
Q3: What are the downstream effects of BTK inhibition by this compound?
A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].
Q4: Can this compound impact cells in the central nervous system (CNS)?
A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].
Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.
Q6: What is the absorption profile of this compound?
A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].
Q7: How is this compound metabolized in the body?
A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].
Q8: Does this compound interact with methotrexate?
A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].
Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?
A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].
Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?
A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].
Q11: What about clinical trials for systemic lupus erythematosus (SLE)?
A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].
Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?
A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].
Q13: Are there known resistance mechanisms to this compound?
A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.
Q14: Is there any cross-resistance between this compound and other BTK inhibitors?
A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].
Q15: Are there any biomarkers associated with this compound's efficacy in CSU?
A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.